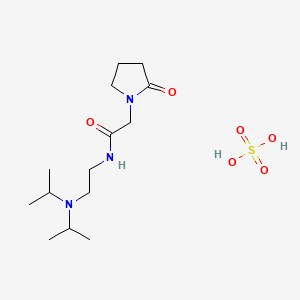

普拉米拉西坦硫酸盐

描述

Pramiracetam is a nootropic agent belonging to the racetam family of drugs. It is marketed by Menarini under the brand name Pramistar as a treatment for memory and attention deficits in aging people with neurodegenerative and vascular dementias in Italy and some Eastern European countries .

Synthesis Analysis

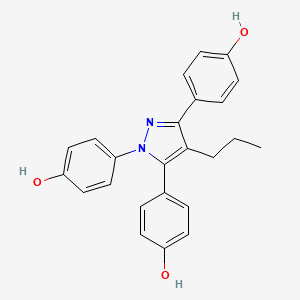

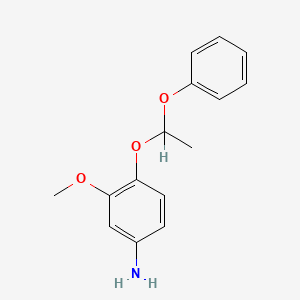

A method for large-scale preparation of pramiracetam has been described in a patent . The method comprises steps of condensation reaction, dissolving and filtering, re-dissolving and extracting, refluxing, freezing and suction-filtering. The method is safe, pollution-free, and suitable for large-scale production .Molecular Structure Analysis

Pramiracetam is prepared from Piracetam by substituting the amide group with a dipropan-2-ylaminoethyl group . The molecular formula of Pramiracetam sulfate is C14H29N3O6S .科学研究应用

认知增强

普拉米拉西坦硫酸盐以其认知增强特性而闻名。 它被认为通过影响大脑中的高亲和性胆碱摄取 (HACU) 来改善记忆、专注力和学习能力,从而增强神经递质乙酰胆碱的合成 。 这种神经递质在各种认知过程中发挥着重要作用,使普拉米拉西坦硫酸盐成为提高健康个体以及认知障碍患者认知功能的关注对象 .

神经保护

研究表明,普拉米拉西坦硫酸盐可能具有神经保护作用。 它已被证明在行为、脑电活动和单个海马神经元的放电频率等不同研究水平上具有药理治疗窗 。这些特性正在被探索其保护大脑免受损伤的潜力,这些损伤可能是由外伤或神经退行性疾病引起的。

阿尔茨海默病和痴呆

普拉米拉西坦硫酸盐已被研究用于治疗与衰老、神经退行性疾病和血管性痴呆相关的记忆力和注意力缺陷 。 临床试验已经调查了它在改善这些疾病的认知缺陷方面的疗效,但结果喜忧参半 .

记忆和学习

该化合物与长期记忆形成的好处有关,在认知测试之前服用时有效 。它特别以其改善工作记忆和回忆速度的潜力而闻名,这对学习过程至关重要。

脑部健康

普拉米拉西坦硫酸盐可能对整体脑部健康产生积极影响。 它被认为通过增加大脑中一氧化氮的活性来改善脑血流,从而增强认知和学习能力 。这方面与脑血流减少相关的疾病特别相关。

临床试验和生物等效性研究

普拉米拉西坦硫酸盐一直是临床试验和生物等效性研究的主题,以评估其安全性和有效性。 这些研究对于确定适当的剂量和了解该药物在不同人群中的药代动力学至关重要 .

中枢神经系统疾病的治疗

由于其强大的认知增强作用,普拉米拉西坦硫酸盐正在被探索作为治疗各种中枢神经系统疾病的治疗选择。 这包括它在中风或外伤性脑损伤后恢复认知功能的潜在用途 .

抑郁症的辅助治疗

普拉米拉西坦硫酸盐已被认为是电休克治疗的辅助治疗,用于治疗重度抑郁症。 这种应用利用了它的认知增强作用,以帮助恢复正在接受严重抑郁症治疗的患者的认知功能 .

作用机制

Target of Action

Pramiracetam sulfate is a nootropic agent belonging to the racetam family of drugs It has been studied for use in alzheimer’s disease and as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression .

Mode of Action

Pramiracetam sulfate operates through a unique mechanism of action that sets it apart from other racetams . Unlike many nootropics that act by directly modulating neurotransmitter levels, Pramiracetam sulfate primarily influences neuronal membranes and the efficiency of synaptic transmission . It stimulates the high-affinity choline uptake, a precursor to acetylcholine .

Biochemical Pathways

Its unique mode of action suggests that it may influence the cholinergic system, given its effect on high-affinity choline uptake .

Result of Action

The molecular and cellular effects of Pramiracetam sulfate’s action are primarily related to its potential to enhance cognitive function. It has been studied for its ability to improve memory and attention deficits in aging people with neurodegenerative and vascular dementias . In addition, it has been investigated as a treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression .

属性

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2.H2O4S/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;1-5(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,18);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSROKXFXFNERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68497-62-1 (Parent) | |

| Record name | Pramiracetam sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50223166 | |

| Record name | Pramiracetam sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72869-16-0 | |

| Record name | Pramiracetam sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramiracetam sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pyrrolidineacetamide,N-(2-bis(1- methylethyl)amino)ethyl)-2-oxo,sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIRACETAM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP7O7MNS9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

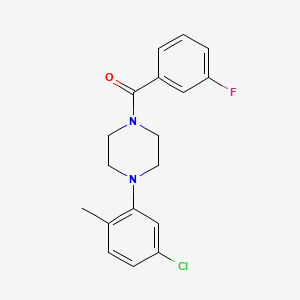

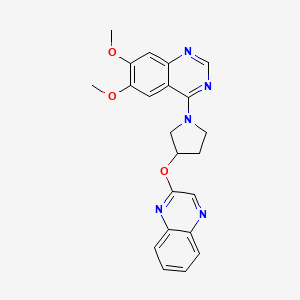

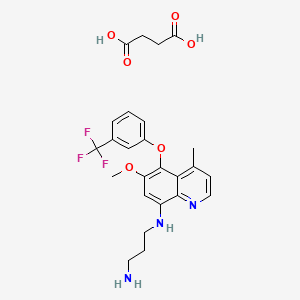

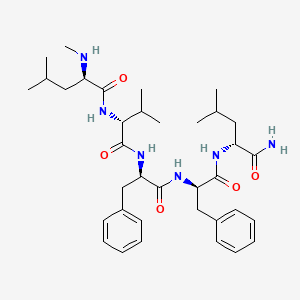

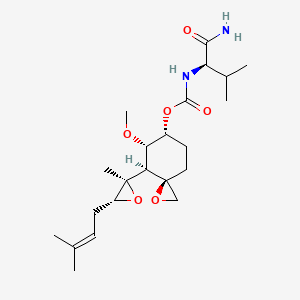

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1677961.png)

![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)

![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)

![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)